molecular formula C10H16O2 B2754954 E-Dec-5-ene-2,9-dione CAS No. 71972-34-4

E-Dec-5-ene-2,9-dione

Cat. No.: B2754954
CAS No.: 71972-34-4
M. Wt: 168.236
InChI Key: DKZLZTWKWHDCAM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

E-Dec-5-ene-2,9-dione is widely used in scientific research, particularly in the field of proteomics. It is utilized for studying protein interactions and modifications. Additionally, it has applications in chemistry, biology, and medicine, where it is used to investigate various biochemical pathways and molecular mechanisms .

Preparation Methods

The synthesis of E-Dec-5-ene-2,9-dione involves several synthetic routes and reaction conditions. One common method includes the reaction of dec-5-ene with appropriate oxidizing agents to introduce the keto groups at positions 2 and 9. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

E-Dec-5-ene-2,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-dec-5-ene-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(11)7-5-3-4-6-8-10(2)12/h3-4H,5-8H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZLZTWKWHDCAM-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC=CCCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC/C=C/CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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